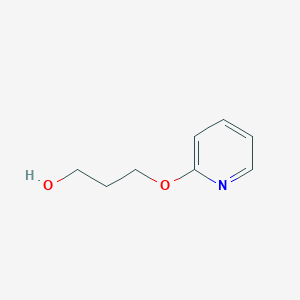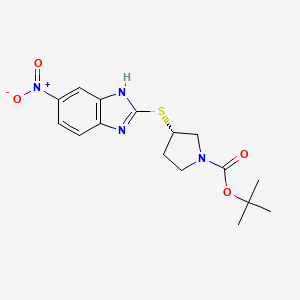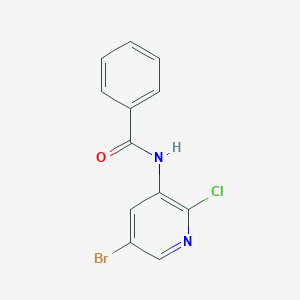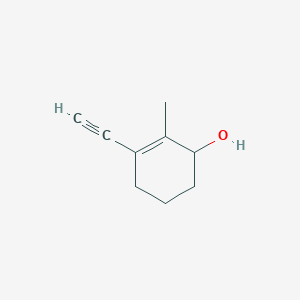![molecular formula C11H12N2O2 B13966050 (R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol is a chiral compound that features a benzo[d]oxazole moiety attached to a pyrrolidin-3-ol structure
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the benzo[d]oxazole ring
Industrial Production Methods
Industrial production methods for ®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely, thereby enhancing the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzo[d]oxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of ®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can engage in π-π stacking interactions, while the pyrrolidin-3-ol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Benzo[d]thiazole-2-thiol: This compound shares a similar benzo[d] structure but contains a thiazole ring instead of an oxazole ring.
Pyrazole Derivatives: These compounds have a five-membered ring with two nitrogen atoms, similar to the benzo[d]oxazole structure.
Uniqueness
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol is unique due to its specific combination of the benzo[d]oxazole and pyrrolidin-3-ol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
(3R)-1-(1,3-benzoxazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H12N2O2/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2/t8-/m1/s1 |
InChIキー |
HXDISUFYLUUTLD-MRVPVSSYSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C2=NC3=CC=CC=C3O2 |
正規SMILES |
C1CN(CC1O)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)





